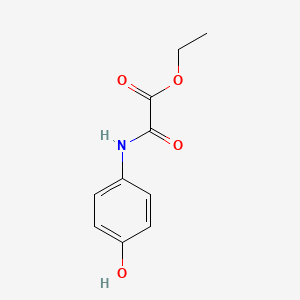
Pentyl(triphenyl)phosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl(triphenyl)phosphonium bromide is an organic compound with the chemical formula C23H26BrP. It is a white to almost white solid that is partly miscible in water and soluble in methanol and chloroform . This compound is known for its strong basicity and is commonly used as a reagent in organic synthesis.
Métodos De Preparación
Pentyl(triphenyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with pentyl bromide. The reaction typically involves heating the reactants in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction can also be optimized using microwave irradiation to achieve higher yields in a shorter time . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and purity of the product.
Análisis De Reacciones Químicas
Pentyl(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wittig Reactions: It is often used in Wittig reactions to form alkenes from aldehydes and ketones.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of pentyl(triphenyl)phosphonium bromide in Wittig reactions involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt, which then reacts with a carbonyl compound to form a betaine intermediate. This intermediate undergoes cyclization to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparación Con Compuestos Similares
Pentyl(triphenyl)phosphonium bromide can be compared with other phosphonium salts such as benzyl(triphenyl)phosphonium bromide and methyl(triphenyl)phosphonium bromide. While these compounds share similar chemical properties and applications, this compound is unique due to its specific alkyl chain length, which can influence its solubility and reactivity in certain reactions .
Propiedades
Fórmula molecular |
C23H27BrP+ |
|---|---|
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
pentyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1; |
Clave InChI |
VAUKWMSXUKODHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


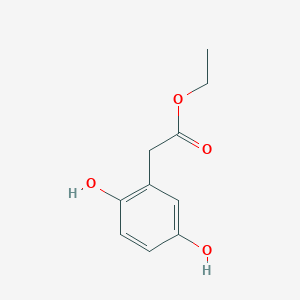


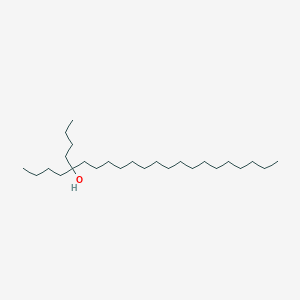

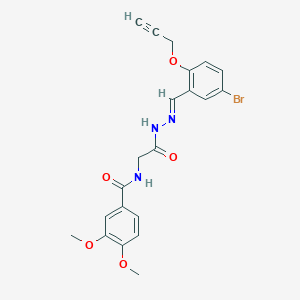




![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)
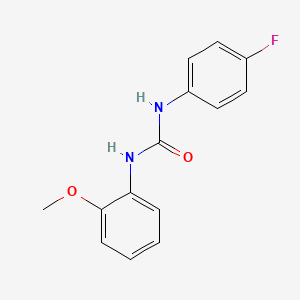
![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)
